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molecular formula C10H7F3O2 B057087 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one CAS No. 173252-76-1

5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one

Cat. No. B057087
M. Wt: 216.16 g/mol
InChI Key: DJGOAKVCWWDUHQ-UHFFFAOYSA-N
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Patent
US08278338B2

Procedure details

About 37 ml of trifluoromethanesulfonic acid were added at about 5° C., with stirring, to 12.4 g of the product from step 1, and stirring was then carried out for 18 hours at room temperature. Crushed ice was then added, followed by extraction with diethyl ether. The combined organic phases were washed with saturated sodium hydrogen carbonate solution, water and saturated sodium chloride solution, and dried over magnesium sulfate, filtered and concentrated in vacuo at from 25 to 40° C. (yield 10.1 g).
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O)(=O)=O.[F:9][C:10]([F:24])([F:23])[O:11][C:12]1[CH:13]=[C:14]([CH2:18][CH2:19][C:20]([OH:22])=O)[CH:15]=[CH:16][CH:17]=1>>[F:23][C:10]([F:9])([F:24])[O:11][C:12]1[CH:13]=[C:14]2[C:15](=[CH:16][CH:17]=1)[C:20](=[O:22])[CH2:19][CH2:18]2

Inputs

Step One
Name
Quantity
37 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Two
Name
Quantity
12.4 g
Type
reactant
Smiles
FC(OC=1C=C(C=CC1)CCC(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Crushed ice was then added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with diethyl ether
WASH
Type
WASH
Details
The combined organic phases were washed with saturated sodium hydrogen carbonate solution, water and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo at from 25 to 40° C. (yield 10.1 g)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
FC(OC=1C=C2CCC(C2=CC1)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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